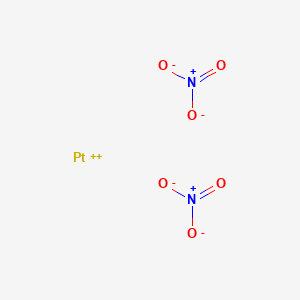
4-(4-Ethoxyphenyl)-2-methyl-1-butene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-Ethoxyphenyl)-2-methyl-1-butene, also known as this compound, is a useful research compound. Its molecular formula is C13H18O and its molecular weight is 190.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactivity
4-(4-Ethoxyphenyl)-2-methyl-1-butene and its derivatives serve as important precursors in synthetic chemistry, offering pathways to functionalized aromatic compounds. For instance, ethoxy carbonyl methylene derivatives react with various reagents, leading to the formation of ethyl 2-(4-oxo-4,5-dihydro-thiazol-2-yl)-3-phenyl-2-butenoate, which upon further reaction yields a range of aromatic compounds, showcasing the versatility of such ethoxyphenyl substrates in synthesizing biologically active molecules with potential antimicrobial activities (Wardkhan, Youssef, Hamed, & Ouf, 2008). Additionally, reactions involving disilyne compounds with butenes demonstrate the potential for creating novel organosilicon structures, further emphasizing the role of ethoxyphenyl compounds in advancing materials science (Kinjo, Ichinohe, Sekiguchi, Takagi, Sumimoto, & Nagase, 2007).
Material Science and Polymer Chemistry
In the realm of material science, the ethoxyphenyl group is integral to the synthesis of copolymers. Novel copolymers incorporating ethoxy ring-disubstituted butyl 2-cyano-3-phenyl-2-propenoates highlight the significance of these compounds in developing new polymeric materials with specific chemical and physical properties (Kharas, Rocus, Elangovan, Kovaleva, Malik, Nwosu, Piche, Patel, Rosengarden, & Zuziak, 2015). Such advancements in copolymer synthesis underscore the utility of this compound derivatives in tailoring materials for specific industrial applications.
Advanced Organic Synthesis
The versatility of this compound derivatives is also evident in advanced organic synthesis techniques. The synthesis of various heterocyclic compounds using these derivatives as key intermediates showcases the breadth of chemical transformations possible, providing a gateway to a multitude of organic compounds with potential pharmaceutical applications (Mahata, Kumar, Sriram, Ila, & Junjappa, 2003).
Nonlinear Optical Materials
Investigations into the nonlinear optical (NLO) properties of compounds derived from this compound highlight the potential of these materials in optical applications. The study of 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substitutedbenzenesulfonate compounds, for instance, indicates that certain derivatives exhibit promising NLO properties, positioning them as potential candidates for optical limiting applications, which are crucial in the development of photonic devices and materials (Ruanwas, Kobkeatthawin, Chantrapromma, Fun, Philip, Smijesh, Padaki, & Isloor, 2010).
Properties
IUPAC Name |
1-ethoxy-4-(3-methylbut-3-enyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-4-14-13-9-7-12(8-10-13)6-5-11(2)3/h7-10H,2,4-6H2,1,3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUAUKYTEMHROF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CCC(=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641213 |
Source


|
| Record name | 1-Ethoxy-4-(3-methylbut-3-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18272-92-9 |
Source


|
| Record name | 1-Ethoxy-4-(3-methylbut-3-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














